RO 5166017

Description

Significance of Selective TAAR1 Ligands in Neuropharmacology

Selective TAAR1 ligands are crucial tools for dissecting the specific roles of this receptor in complex neural circuits. Unlike earlier compounds that activated TAAR1 but also had significant activity at other targets like monoamine transporters or other G protein-coupled receptors, selective ligands allow researchers to attribute observed effects specifically to TAAR1 activation. nih.govwikipedia.orgnucleos.com This selectivity is vital for understanding TAAR1's precise mechanisms of action and evaluating its potential as a therapeutic target for various neuropsychiatric disorders, including schizophrenia, depression, anxiety, and substance use disorders. nih.govresearchgate.netnih.govfrontiersin.orgwellcomeopenresearch.org Selective agonists have shown promise in preclinical models by modulating dopaminergic and glutamatergic neurotransmission and producing anxiolytic- and antipsychotic-like effects. nih.govnih.gov

Historical Context of RO 5166017 Discovery

The discovery of selective TAAR1 agonists was a critical step in advancing TAAR1 research. Before their development, studying TAAR1-mediated effects was challenging due to the promiscuous binding profiles of known TAAR1 agonists, such as amphetamines and thyronamines. wikipedia.orgnucleos.com

The development of this compound by Hoffmann-La Roche involved an iterative process of structural modifications, notably building upon scaffolds of adrenergic ligands. unipi.it Specifically, the alpha-2A adrenergic receptor agonist S18616 played a role in facilitating the discovery of this compound and other selective TAAR1 agonists. nih.govfrontiersin.org This highlights how research into other aminergic receptor systems contributed to the identification of novel TAAR1 ligands.

This compound holds a seminal position in TAAR1 research as it was the first selective TAAR1 agonist to be discovered and characterized. nih.govwikipedia.orgnucleos.com Its development provided researchers with a much-needed tool to investigate the specific effects of TAAR1 activation in isolation from other pharmacological targets. wikipedia.orgnucleos.com This selectivity allowed for a more precise understanding of TAAR1's involvement in modulating neuronal firing, neurotransmitter release, and behavior in preclinical models. nih.govpnas.org The introduction of this compound marked a significant advancement, enabling studies that directly assessed purely TAAR1-mediated effects. wikipedia.orgnucleos.com

Detailed Research Findings:

This compound has been characterized as a potent and selective agonist for TAAR1 across different species, including mouse, rat, cynomolgus monkey, and human TAAR1. nih.govwikipedia.orgpnas.org In HEK293 cells stably expressing TAAR1, this compound demonstrated high affinity and potent functional activity in stimulating cAMP production. nih.govpnas.org

| Species | Ki (nM) | EC50 (nM) | Emax (% of PEA) |

| Mouse TAAR1 | 1.9 nih.govprobechem.com | 3.3-8.0 nih.govwikipedia.org | 65-72 wikipedia.org |

| Rat TAAR1 | 2.7 probechem.com | 14 wikipedia.org | 90 wikipedia.org |

| Cynomolgus Monkey TAAR1 | 31 probechem.com | 97 wikipedia.org | 81 wikipedia.org |

| Human TAAR1 | 24 probechem.com | 55 wikipedia.org | 95 wikipedia.org |

Note: Ki values represent binding affinity, and EC50 values represent the half-maximal effective concentration for stimulating cAMP production. Emax represents the maximal efficacy relative to β-phenylethylamine (PEA) set at 100%.

In mouse brain slices, this compound selectively inhibited the firing frequency of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN), regions known to express TAAR1. nih.govpnas.org This effect was not observed in the locus coeruleus, an area devoid of TAAR1 expression, highlighting the receptor selectivity of this compound. nih.gov Studies using this compound in wild-type mice, but not in TAAR1 knockout mice, demonstrated its ability to prevent stress-induced hyperthermia and block dopamine-dependent hyperlocomotion induced by cocaine or in dopamine (B1211576) transporter knockout mice. nih.govwikipedia.orgnih.gov It also counteracted hyperactivity induced by an NMDA antagonist. nih.govwikipedia.org These findings provided early evidence for the anxiolytic- and antipsychotic-like properties associated with selective TAAR1 agonism. nih.govnih.gov

Further research using this compound has explored its impact on drug-seeking behaviors, showing that it can inhibit the expression of cocaine-induced conditioned place preference and reduce nicotine (B1678760) intake and relapse-like behaviors in rodents. wikipedia.org These effects are thought to be mediated by the modulation of dopamine release in brain regions like the nucleus accumbens. frontiersin.orgwikipedia.org

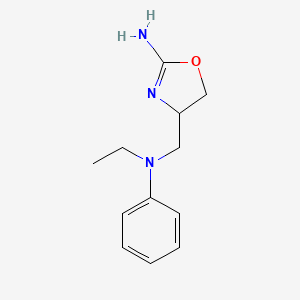

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N3O |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C12H17N3O/c1-2-15(11-6-4-3-5-7-11)8-10-9-16-12(13)14-10/h3-7,10H,2,8-9H2,1H3,(H2,13,14) |

InChI Key |

PPONHQQJLWPUPH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1COC(=N1)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Ro 5166017

TAAR1 Receptor Binding and Selectivity Profile

RO 5166017 demonstrates high affinity and potent functional activity at the TAAR1 receptor across multiple species. nih.govmedchemexpress.comglpbio.commedchemexpress.com A key aspect of its pharmacological profile is its selectivity against a broad range of other targets. nih.govglpbio.comcaymanchem.com

Agonistic Activity Across Species Orthologs (Mouse, Rat, Cynomolgus Monkey, Human)

This compound acts as an agonist at TAAR1 orthologs from different species, including mouse, rat, cynomolgus monkey, and human. nih.govmedchemexpress.comglpbio.comacs.org Studies using HEK293 cells stably expressing these receptors have shown potent functional activity. nih.govmedchemexpress.comglpbio.com The binding affinities (Kᵢ) and potencies (EC₅₀) for stimulating cAMP production vary across species. medchemexpress.comglpbio.com

| Species | Kᵢ (nM) | EC₅₀ (nM) (cAMP Production) | Emax (% PEA) |

| Mouse | 1.9 | 3.3 | 65-72 |

| Rat | 2.7 | 14 | 90 |

| Human | 31 | 55 | 95 |

| Cynomolgus Monkey | 24 | 97 | 81 |

Data compiled from sources wikipedia.orgmedchemexpress.comglpbio.compnas.org. Emax values are relative to PEA stimulation set as 100% where applicable.

This compound is significantly more potent than the endogenous TAAR1 agonist p-tyramine at mouse TAAR1, showing approximately 200-fold higher affinity and potency for cAMP production. nih.gov

Ligand Selectivity Against a Broad Receptor, Ion Channel, and Transporter Panel

This compound exhibits high selectivity for TAAR1 over a large panel of other proteins, including receptors, ion channels, and transporters. nih.govglpbio.comcaymanchem.com Screening against a panel of 123 target proteins demonstrated that this compound is greater than 15-fold selective for TAAR1 at a concentration of 10 µM. glpbio.comcaymanchem.com While generally highly selective, some exceptions with lower selectivity ratios (though still >15-fold relative to mouse TAAR1 binding) were noted for the κ-opioid, adrenergic α2, and imidazoline (B1206853) I1 receptors. nih.govprobechem.com However, the effects observed with this compound are primarily attributed to TAAR1 activation due to the much higher affinity for TAAR1. nih.gov this compound did not induce cAMP production from mouse TAAR4 at concentrations up to 30 µM. nih.govprobechem.com

Characterization as a Partial or Near-Full TAAR1 Agonist Based on Species

This compound is characterized as a partial or near-full agonist of TAAR1, with its maximal efficacy (Emax) varying depending on the species. wikipedia.org Maximal cAMP levels achieved with this compound stimulation were similar to those induced by β-phenylethylamine (PEA) (set as 100%) at human, rat, and cynomolgus monkey TAAR1 (ranging from 81% to 95%). wikipedia.orgpnas.org At mouse TAAR1, the maximal efficacy was slightly lower, around 65% to 72%. wikipedia.orgpnas.org This indicates that this compound can act as a near-full agonist in some species while exhibiting partial agonism in others, such as the mouse. wikipedia.org

Intracellular Signaling Pathways Mediated by TAAR1 Activation

TAAR1 is a G protein-coupled receptor (GPCR) that primarily signals through G proteins, leading to the activation of various intracellular pathways. nih.govpnas.orgfrontiersin.org

G-Protein Coupling and Cyclic AMP (cAMP) Production

TAAR1 is known to couple with G proteins, and activation by agonists like this compound leads to an elevation of intracellular cAMP levels. medchemexpress.comglpbio.compnas.orgfrontiersin.orgCurrent time information in Washington, DC, US. This is a canonical signaling pathway for Gs-coupled receptors. pnas.orgfrontiersin.orguniprot.org Studies measuring cAMP production in cells expressing TAAR1 orthologs have been a primary method for evaluating the functional potency of this compound. glpbio.comcaymanchem.compnas.org The EC₅₀ values for cAMP production demonstrate its potency in activating this pathway across species. glpbio.comcaymanchem.com

| Species | EC₅₀ (nM) (cAMP Production) |

| Mouse | 3.3 |

| Rat | 14 |

| Human | 55 |

| Cynomolgus Monkey | 97 |

Data compiled from sources glpbio.comcaymanchem.compnas.org.

Functional Selectivity and Downstream Signaling Cascades

While Gs-mediated cAMP production is a well-established pathway for TAAR1, research suggests that TAAR1 can exhibit functional selectivity, coupling to different G proteins (Gs, Gi/Go, Gq/G11) depending on the ligand. frontiersin.orguniprot.orgnih.gov This can lead to the activation of various downstream signaling cascades beyond just cAMP elevation. frontiersin.orguniprot.orgnih.gov Although previous in vitro studies indicated that TAAR1 could activate pathways like PKA, PKC, ERK1/2, and CREB, in vivo studies in rats showed that this compound did not affect these pathways. wikipedia.org Instead, this compound selectively and TAAR1-dependently inhibited CaMKIIα activity in the nucleus accumbens in animal studies. wikipedia.org

Furthermore, TAAR1 activation has been shown to modulate the activity of inwardly rectifying potassium (GIRK) channels, which contributes to the inhibition of neuronal firing in areas like the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN). nih.govpnas.orgfrontiersin.org this compound has been shown to reduce the firing frequency of dopaminergic neurons in the VTA and serotonergic neurons in the DRN in mouse brain slices, consistent with TAAR1 expression in these regions. nih.govglpbio.comcaymanchem.comacs.orgpnas.org This effect is similar to that of endogenous agonists like p-tyramine. nih.gov TAAR1 activation by this compound also influences the pharmacology of monoamine autoreceptors, such as 5-HT1A receptors in the DRN, altering their sensitivity to agonists. nih.govpnas.org

Modulation of CaMKIIα/GluR1 Signaling Pathway in Specific Brain Regions

Research into the molecular and cellular mechanisms of this compound has identified its modulatory effects on specific intracellular signaling pathways in distinct brain regions. While previous studies had suggested that TAAR1 could potentially activate various signaling cascades, including PKA, PKC, ERK1/2, and CREB, in vivo studies in rats demonstrated that this compound did not significantly affect these pathways. Instead, it exhibited a selective and TAAR1-dependent inhibition of Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) activity in the nucleus accumbens (NAc) wikipedia.org.

The nucleus accumbens, particularly its shell subregion, is a critical component of the brain's reward system and plays a key role in behaviors such as drug seeking nih.govnih.gov. CaMKIIα is a prominent serine/threonine kinase found throughout the brain and is particularly abundant in the hippocampus and neocortex, although it is also present in the striatum, which includes the NAc frontiersin.orgfrontiersin.org. CaMKIIα is a crucial mediator of synaptic signaling and is involved in processes underlying learning and memory, including long-term potentiation (LTP) frontiersin.orgfrontiersin.org. A key downstream target of activated CaMKIIα is the glutamate (B1630785) receptor 1 (GluR1) subunit of AMPA receptors, phosphorylation of which is important for regulating synaptic strength and plasticity frontiersin.org.

Detailed research findings have elucidated the impact of this compound on the CaMKIIα/GluR1 signaling pathway specifically within the NAc shell. Studies have shown that activation of TAAR1 by systemic administration of this compound attenuates drug priming-induced CaMKIIα activity in the NAc shell nih.govnih.gov. Furthermore, direct microinjection of this compound into the NAc shell also reduced CaMKIIα activity, indicating a local effect within this brain region nih.gov. This suggests that this compound's action on CaMKIIα in the NAc shell is mediated by TAAR1 receptors located within the NAc itself nih.govnih.gov.

The specificity of this effect to TAAR1 activation is supported by experiments using a selective TAAR1 antagonist, EPPTB. Microinjection of EPPTB into the NAc shell enhanced drug-induced reinstatement of cocaine-seeking behavior and potentiated CaMKIIα activity in this region nih.govnih.gov. This finding underscores the role of endogenous TAAR1 activity in negatively regulating CaMKIIα in the NAc shell and confirms that this compound's inhibitory effect on CaMKIIα is mediated via TAAR1 nih.govnih.gov.

While TAAR1 is expressed in multiple brain regions involved in monoaminergic neurotransmission wikipedia.orgpnas.orgjneurosci.org, the observed CaMKIIα-dependent mechanism of this compound appears particularly relevant in the context of the NAc shell, potentially linked to the specific dopaminergic and glutamatergic environment of this area nih.gov. Studies suggest that the mechanism of TAAR1 function may differ in other brain regions, such as the prefrontal cortex nih.gov.

The following table summarizes key findings regarding the modulation of CaMKIIα/GluR1 signaling by this compound in the NAc shell:

| Intervention | Brain Region Affected | Observed Effect on CaMKIIα Activity | Observed Effect on CaMKIIα/GluR1 Pathway | Observed Effect on AMPAR-EPSCs | Source |

| Systemic this compound Administration | NAc Shell | Attenuated (drug-induced) | Dampened | Reduced | nih.govnih.gov |

| Intra-NAc Shell this compound Microinjection | NAc Shell | Reduced | Dampened | Reduced | nih.gov |

| Intra-NAc Shell EPPTB Microinjection (TAAR1 Antagonist) | NAc Shell | Potentiated | Not directly reported on pathway | Not directly reported on EPSCs | nih.govnih.gov |

| Viral-mediated CaMKIIα Expression | NAc Shell | Increased | Counteracted TAAR1 effects | Not directly reported on EPSCs | nih.govnih.gov |

These findings highlight the specific action of this compound as a TAAR1 agonist in negatively modulating the CaMKIIα/GluR1 signaling pathway within the nucleus accumbens shell, a mechanism implicated in the modulation of neuronal activity and associated behaviors.

Neurobiological Mechanisms of Ro 5166017 Action

Effects on Dopaminergic System Activity

The dopaminergic system, involved in various functions including reward, motivation, and motor control, is significantly influenced by TAAR1 activation. Studies with RO 5166017 have elucidated specific mechanisms by which this modulation occurs, focusing on neuronal firing rates and neurotransmitter release dynamics.

This compound has been demonstrated to inhibit the firing of dopaminergic neurons located in the Ventral Tegmental Area (VTA). nih.govwikipedia.org This inhibitory effect is mediated through the activation of TAAR1. nih.govwikipedia.org The VTA is a critical region for the mesolimbic and mesocortical dopamine (B1211576) pathways, and modulation of its neuronal activity can have widespread effects on downstream brain regions.

TAAR1 agonists, including this compound, have been described as functional antagonists of D2 dopamine autoreceptors. nih.gov While the precise nature of this interaction is complex, it suggests that TAAR1 activation can influence the regulatory feedback mechanisms controlled by D2 autoreceptors on dopamine neurons.

Activation of TAAR1 by this compound leads to a reduction in dopamine release in specific brain regions, notably the nucleus accumbens (NAcc). nih.govwikipedia.org The NAcc is a key component of the brain's reward circuit, and altered dopamine release in this area is associated with various behavioral and neurological processes. This reduction in dopamine release in the NAcc is a significant consequence of TAAR1 activation by this compound. nih.govwikipedia.org

Effects on Serotonergic System Activity

The serotonergic system, which plays a crucial role in mood, sleep, and appetite, is also subject to modulation by TAAR1 agonists like this compound.

Effects on Serotonergic System Activity

Modulation of Serotonin (B10506) 5-HT1A Receptor Pharmacology

Studies have shown that this compound influences serotonergic neurotransmission, particularly by modulating the pharmacology of serotonin 5-HT1A receptors located in the dorsal raphe nucleus (DRN). nih.govnih.govresearchgate.net Activation of TAAR1 by this compound has been observed to alter the desensitization rate and agonist potency at 5-HT1A receptors in the DRN. nih.govnih.gov This suggests a functional coupling between TAAR1 and 5-HT1A receptors in these neurons. pnas.org

Electrophysiological recordings in mouse brain slices containing the DRN have demonstrated that this compound inhibits the firing frequency of serotonergic neurons. wikipedia.orgnih.govnih.govresearchgate.net This inhibitory effect is dependent on the presence of functional TAAR1, as it is absent in TAAR1 knockout mice and can be reversed by a TAAR1 antagonist. wikipedia.orgresearchgate.net

Further research using the 5-HT1A receptor agonist ipsapirone (B1662301) in DRN slices revealed that this compound preincubation increased the potency of ipsapirone. nih.govpnas.org This indicates that TAAR1 activation enhances the sensitivity of 5-HT1A receptors to agonist binding. nih.govpnas.org

The following table summarizes the effect of this compound on ipsapirone potency at 5-HT1A receptors in DRN slices:

| Condition | pEC50 (nM) | EC50 (nM) |

| Control | 7.40 ± 0.04 | 39 |

| RO5166017 (19 nM) | 7.82 ± 0.04 | 15 |

This modulation of 5-HT1A receptor pharmacology by this compound highlights a mechanism by which TAAR1 can influence serotonergic signaling. nih.govnih.gov

Investigation of Noradrenergic System Interaction

Investigations into the interaction of this compound with the noradrenergic system have indicated a limited direct effect. Studies using mouse brain slices containing the locus coeruleus (LC), a primary source of noradrenergic neurons, found that this compound did not significantly change the firing frequency of noradrenergic neurons in this region. wikipedia.orgnih.govnih.gov This finding aligns with the reported absence of detectable TAAR1 expression in the locus coeruleus. nih.govmdpi.com

While some research has suggested that TAAR1 might regulate glutamate (B1630785) signaling in cultured noradrenergic neurons, the direct impact of this compound on noradrenergic neuron firing in brain slices appears to be minimal, likely due to the lack of TAAR1 expression in the LC. mdpi.com

Role in Glutamatergic Circuitry Modulation

This compound has also been shown to play a role in modulating glutamatergic circuitry. TAAR1, being expressed in various brain regions involved in glutamatergic signaling, is positioned to influence this system. pnas.orgmdpi.comnih.govresearchgate.net

Preclinical studies have demonstrated that this compound can affect glutamatergic neurotransmission. For instance, intrastriatal application of this compound was found to prevent the increase of evoked corticostriatal glutamate release induced by dopamine deficiency in rodent models of Parkinson's disease. jneurosci.orgjneurosci.orgnih.gov This suggests that TAAR1 activation can normalize elevated glutamate levels in certain pathological states. researchgate.netjneurosci.org

Research using slice electrophysiology has further explored the effects of TAAR1 agonists, including this compound, on glutamatergic transmission. Studies have indicated that TAAR1 agonists can decrease the firing of VTA neurons not only through direct action but also by reducing glutamatergic excitatory inputs to these cells. researchgate.net Additionally, a study using ulotaront, another TAAR1 agonist, showed that it reduced spontaneous glutamatergic synaptic transmission in striatal and hippocampal brain slices, and similar striatal effects were observed with this compound. nih.govresearchgate.net

Preclinical Pharmacological Investigations of Ro 5166017

In Vitro Electrophysiological Studies

In vitro electrophysiological studies have been crucial in understanding how RO 5166017 modulates neuronal firing and ion channel activity. These studies have utilized brain slices and heterologous expression systems to assess the direct effects of this compound on neurons and TAAR1 signaling.

Neuronal Firing Rate Inhibition in Brain Slices (VTA, DRN)

This compound has been shown to decrease the firing rate of dopamine (B1211576) (DA) neurons in the ventral tegmental area (VTA) and serotonin (B10506) (5-HT) neurons in the dorsal raphe nucleus (DRN) in brain slices from wild-type mice. nih.govpnas.org This inhibitory effect is dependent on TAAR1 activation, as it is not observed in brain slices from Taar1 knockout mice. nih.govpnas.org The reduction in firing frequency is thought to be mediated, at least in part, by the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels. nih.gov Studies using the selective TAAR1 antagonist EPPTB have further supported the TAAR1-mediated nature of this inhibition, as EPPTB can block the suppression of neuronal firing induced by this compound. wikipedia.orgoup.com

Electrophysiological Characterization in Heterologous Expression Systems (e.g., Xenopus Oocytes)

Electrophysiological studies in Xenopus oocytes coexpressing mouse TAAR1 with human Kir3 channels have demonstrated that this compound evokes an inward current. nih.gov This effect is similar to that observed with other TAAR1 agonists like p-tyramine but with significantly higher potency for this compound. nih.gov These findings in heterologous systems confirm the direct activation of TAAR1 by this compound and its ability to modulate ion channel activity, consistent with its role as a TAAR1 agonist. nih.govresearchgate.net

Behavioral Phenotyping in Rodent Models for Mechanistic Insight

Behavioral studies in rodents have been instrumental in evaluating the in vivo effects of this compound, particularly in models relevant to neuropsychiatric conditions characterized by altered monoaminergic function.

Assessment in Models of Hyperdopaminergic States

Given that TAAR1 is an important modulator of monoaminergic systems, especially the dopaminergic system, this compound has been assessed in rodent models exhibiting hyperdopaminergic states. nih.govpnas.org

This compound has been shown to inhibit hyperlocomotion induced by psychostimulants such as cocaine and amphetamine in wild-type mice. wikipedia.orgnih.govpnas.org Cocaine, a nonselective inhibitor of monoamine transporters, increases locomotor activity, and this compound administration has been found to dose-dependently reduce this effect. nih.gov Similarly, this compound suppresses hyperlocomotion induced by amphetamine. wikipedia.orgnih.gov This inhibitory effect on psychostimulant-induced hyperlocomotion is mediated by TAAR1, as it is absent or significantly reduced in Taar1 knockout mice. wikipedia.orgnih.govpnas.org These findings suggest that TAAR1 activation by this compound can counteract the behavioral activation caused by excessive dopaminergic signaling. wikipedia.orgnih.govpnas.org

Here is a summary of the effects of this compound on psychostimulant-induced hyperlocomotion:

| Psychostimulant | Effect of Psychostimulant on Locomotion (WT mice) | Effect of this compound on Psychostimulant-Induced Hyperlocomotion (WT mice) | Effect of this compound on Psychostimulant-Induced Hyperlocomotion (Taar1 KO mice) | Source |

| Cocaine | Increased | Inhibited (dose-dependent) | Absent or reduced | wikipedia.orgnih.govpnas.org |

| Amphetamine | Increased | Suppressed | Absent or reduced | wikipedia.orgnih.govpnas.org |

Dopamine transporter knockout (DAT-KO) mice exhibit spontaneous hyperactivity and represent a genetic model of persistent hyperdopaminergia. wikipedia.orgnih.govmdpi.com this compound has been shown to suppress hyperlocomotion in DAT-KO mice. wikipedia.orgnih.govpnas.org This effect is also dependent on TAAR1, as this compound fails to inhibit hyperlocomotion in DAT-KO mice that are also deficient in TAAR1 (DAT-KO/Taar1-KO double mutants). nih.govpnas.org The ability of this compound to reduce hyperactivity in DAT-KO mice suggests that TAAR1 activation can modulate dopamine-dependent behaviors even in the absence of functional DAT, indicating a mechanism independent of direct DAT interaction. wikipedia.orgnih.gov

Here is a summary of the effects of this compound in DAT-KO mouse models:

| Mouse Model | Baseline Locomotor Activity | Effect of this compound on Locomotor Activity | TAAR1 Dependence | Source |

| Wild-type (WT) | Normal | Little or no effect | N/A | wikipedia.org |

| DAT-KO | Hyperactive | Suppressed | Yes (effect reduced/absent in DAT-KO/Taar1-KO mice) | wikipedia.orgnih.govpnas.org |

Psychostimulant-Induced Hyperlocomotion Paradigms (e.g., Cocaine, Amphetamine)

Evaluation in Models of Hypoglutamatergic Activity

Activation of TAAR1 has been shown to modulate monoaminergic neurotransmission, potentially preventing states of hyperdopaminergic and hypoglutamatergic activity. medchemexpress.comnih.gov Hypofunction of glutamatergic NMDA receptors is implicated in the pathophysiology of certain psychiatric disorders. nih.gov

NMDA Receptor Antagonist-Induced Hyperlocomotion Models

This compound has been evaluated in models utilizing NMDA receptor antagonists to induce hyperlocomotion, a behavior sometimes used to identify compounds with antipsychotic-like potential. pnas.orgmedchemexpress.comnih.gov Studies in mice have shown that this compound can block the hyperactivity induced by the selective NMDA receptor antagonist L-687,414. pnas.orgmedchemexpress.comnih.gov This effect was observed in wild-type mice but not in TAAR1 knockout mice, suggesting that the antagonistic effect on NMDA antagonist-induced hyperlocomotion is mediated by TAAR1 activation. pnas.orgnih.gov

The following table summarizes findings in NMDA receptor antagonist-induced hyperlocomotion models:

| Model | Species | Key Finding | TAAR1 Dependency | Source |

| L-687,414-induced hyperlocomotion | Mouse | This compound blocked hyperlocomotion. | Yes | pnas.orgnih.gov |

Studies in Models of Stress and Anxiety-Related Behaviors

This compound has been investigated for its potential anxiolytic-like effects in animal models. wikipedia.orgmedchemexpress.com

Stress-Induced Hyperthermia Paradigms

Stress-induced hyperthermia (SIH) in rodents is a paradigm used to assess anxiolytic-like activity. medchemexpress.comnih.gov this compound has been shown to prevent stress-induced hyperthermia in rodents. wikipedia.orgpnas.orgmedchemexpress.comnih.goviiab.meprobechem.comcaymanchem.comnih.gov This effect indicates potential anxiolytic properties of this compound and is mediated by TAAR1. medchemexpress.comnih.gov

The following table summarizes findings in stress-induced hyperthermia paradigms:

| Model | Species | Key Finding | TAAR1 Dependency | Source |

| Stress-induced hyperthermia | Rodents | This compound prevented hyperthermia. | Yes | wikipedia.orgpnas.orgmedchemexpress.comnih.gov |

Investigation in Models of Compulsive-Like Behaviors and Reward Memory

Preclinical studies have examined the effects of this compound on behaviors related to drug reward and seeking, particularly in the context of cocaine and nicotine (B1678760) addiction models. wikipedia.orgnih.govresearchgate.netnih.gov

Cocaine-Induced Conditioned Place Preference (CPP) Studies

Conditioned Place Preference (CPP) is a model used to assess the rewarding properties of drugs and the formation of drug-reward associations. nih.govmdpi.com this compound has been found to inhibit the expression of cocaine-induced conditioned place preference in mice and rats. wikipedia.orgglpbio.comcaymanchem.comnih.gov However, it did not appear to affect the reconsolidation or retention of cocaine reward memory. wikipedia.orgglpbio.comcaymanchem.comnih.gov Studies indicate that the inhibitory effect on CPP expression is not due to general locomotion inhibition. nih.gov

The following table summarizes findings in cocaine-induced conditioned place preference studies:

| Model | Species | Key Finding | Effect on Retention/Reconsolidation | Source |

| Cocaine-induced CPP expression | Mouse, Rat | This compound inhibited expression of CPP. | No effect | wikipedia.orgglpbio.comcaymanchem.comnih.gov |

Drug-Seeking and Relapse-Like Behavior Models (Cocaine, Nicotine)

This compound has been investigated in models of drug-seeking and relapse-like behaviors for both cocaine and nicotine. wikipedia.orgnih.gov Systemic administration or microinjection of this compound into specific brain regions has been shown to inhibit cocaine-induced relapse-like behaviors in rodents. wikipedia.org Microinjection of this compound into the ventral tegmental area (VTA) and prelimbic cortex (PrL) decreased both cue- and drug priming-induced cocaine-seeking. Microinjection into the nucleus accumbens (NAc) core inhibited cue-induced cocaine-seeking, while microinjection into the NAc shell inhibited drug-induced cocaine-seeking.

Regarding nicotine, this compound has been found to inhibit nicotine-induced dopamine release in the NAc and reduce nicotine intake and relapse-like behaviors. wikipedia.orgnih.gov Specifically, this compound significantly reduced cue-induced and priming-induced reinstatement of nicotine-seeking behaviors in a reinstatement model. nih.gov

The following table summarizes findings in drug-seeking and relapse-like behavior models:

| Substance | Behavior Model | Species | Key Finding | Brain Region (if specified) | Source |

| Cocaine | Relapse-like behaviors | Rodents | Inhibited cocaine-induced relapse-like behaviors. | Systemic, VTA, PrL, NAc core/shell | wikipedia.org |

| Nicotine | Nicotine intake and relapse-like behaviors | Rodents | Reduced nicotine intake and relapse-like behaviors; attenuated cue- and priming-induced reinstatement. | NAc | wikipedia.orgnih.gov |

Assessment in Models of Alcohol Consumption

Preclinical studies have explored the effects of this compound on alcohol consumption in animal models, highlighting the potential of TAAR1 agonists for alcohol addiction. patsnap.combioworld.com

Effects on Alcohol Intake and Dopamine Signaling Dynamics Under Chronic Exposure Conditions

Research utilizing an intermittent access protocol in alcohol-preferring male C57BL/6JRj mice investigated the effects of this compound, a full TAAR1 agonist, on alcohol intake and dopamine signaling in the nucleus accumbens. patsnap.combioworld.comnih.gov The nucleus accumbens is a brain region critically involved in alcohol reinforcement. patsnap.combioworld.com

Studies have shown that this compound can reduce alcohol consumption in these models. patsnap.combioworld.comnih.gov For instance, a dose of 30 mg/kg of this compound was found to reduce alcohol consumption by 25%. bioworld.com

Investigations into the underlying mechanisms have examined the effects of this compound on dopamine release in the nucleus accumbens using fast-scan cyclic voltammetry. patsnap.combioworld.comnih.gov Interestingly, the effects of TAAR1 agonists on dopamine release under basal conditions were observed to be opposite to their effects in animals chronically exposed to alcohol. patsnap.combioworld.comnih.gov Specifically, under basal conditions, an acute dose of this compound decreased dopamine release. bioworld.com However, in ethanol-exposed groups, a slight increase in dopamine release was observed following an acute dose of this compound. bioworld.com This reversal in dopamine release dynamics did not appear to be linked to alcohol-induced changes in the expression of TAAR1 or dopamine D2 receptors in the nucleus accumbens. bioworld.com These findings suggest that the distinct pharmacological properties of TAAR1 agonists may contribute to their differential effects on dopaminergic transmission in the context of chronic alcohol exposure, potentially influencing alcohol consumption. bioworld.com

Explorations in Models of Neurodegeneration and Motor Dysfunction

This compound has also been investigated in preclinical models relevant to neurodegenerative conditions, particularly those involving dopaminergic systems, and motor dysfunctions such as levodopa-induced dyskinesia. patsnap.comjneurosci.orgnih.gov

Modulation of Dopaminergic Neurodegeneration (e.g., 6-Hydroxydopamine Models)

Studies using the unilateral intrastriatal 6-hydroxydopamine (6-OHDA) paradigm, a well-established model for studying dopaminergic neurodegeneration, have explored the influence of TAAR1 activation by this compound. jneurosci.orgnih.govjneurosci.org 6-OHDA is a neurotoxin used to selectively damage dopaminergic neurons. wikipedia.orgtocris.com

Research indicates that chronic treatment with this compound aggravated the degeneration induced by intrastriatal 6-OHDA in wild-type mice. jneurosci.orgnih.govjneurosci.org This was evidenced by a more extensive loss of dopamine transporter (DAT) and a more severe motor phenotype compared to vehicle-treated animals. jneurosci.org These data suggest that, in this specific model, TAAR1 activation by this compound could potentiate DAT loss. jneurosci.org

Counteraction of Levodopa-Induced Dyskinesia

Levodopa (L-DOPA) is a primary treatment for Parkinson's disease that helps restore dopamine transmission but can lead to the development of dyskinesia, involuntary muscle movements. wikipedia.orgbarrowneuro.orgparkinson.org Preclinical studies have investigated the effect of this compound on levodopa-induced dyskinesia (LID). patsnap.comjneurosci.orgnih.gov

In mice with medial forebrain bundle (MFB) 6-OHDA lesions treated subchronically with levodopa, this compound was found to counteract both levodopa-induced rotation and dyskinesia. jneurosci.orgnih.gov These findings suggest that this compound counteracted the induction of abnormal involuntary movements (AIMs) induced by levodopa. jneurosci.orgnih.gov This counteracting effect was also associated with the modulation of AMPA receptor phosphorylation, which is implicated in the underlying mechanisms of LID. jneurosci.orgnih.gov

Anti-Impulsivity Research in Animal Models

This compound has demonstrated effects on impulsive-like behaviors in animal models. wikipedia.orgpatsnap.com It has been found to produce anti-impulsivity-like effects in mice. wikipedia.org

Studies in Models of Post-Traumatic Stress Disorder (PTSD)-like Symptoms

Preclinical evidence suggests that selective TAAR1 agonists may possess anxiolytic and anti-stress properties, leading to investigations of this compound in models of post-traumatic stress disorder (PTSD)-like symptoms. patsnap.comfrontiersin.org

Comparative Pharmacodynamics with Other TAAR1 Ligands

Preclinical investigations into this compound have included detailed comparisons of its pharmacodynamic profile with other known TAAR1 ligands. These comparisons are essential for understanding its specific mechanism of action and differentiating it from both endogenous trace amines and other synthetic compounds that interact with TAAR1.

Full vs. Partial Agonist Profiles

This compound acts as an agonist at the TAAR1 receptor, with its efficacy profile described as a partial or near-full agonist depending on the species examined. wikipedia.org Studies using HEK293 cells stably expressing TAAR1 from different species have provided quantitative data on the potency (EC50) and maximal efficacy (Emax) of this compound in stimulating cAMP production. pnas.orgcaymanchem.comnih.gov

Reported EC50 values for this compound at TAAR1 are in the nanomolar range across species: 3.3 to 8.0 nM for mouse TAAR1, 14 nM for rat TAAR1, 97 nM for cynomolgus monkey TAAR1, and 55 nM for human TAAR1. wikipedia.orgcaymanchem.comnih.gov

Maximal efficacy (Emax) values for this compound, relative to the efficacy of phenylethylamine (PEA) set at 100%, show species-dependent variations. Emax values are reported as 65% to 72% for mouse TAAR1, 90% for rat TAAR1, 81% for cynomolgus monkey TAAR1, and 95% for human TAAR1. wikipedia.orgnih.gov This indicates that while this compound can act as a near-full agonist at human, rat, and cynomolgus monkey TAAR1, its efficacy is somewhat lower at the mouse ortholog. nih.gov

Comparisons with other TAAR1 agonists highlight these differences in efficacy. For instance, studies have evaluated this compound alongside other compounds such as the partial agonist RO 5263397 and the full agonist RO 5256390. bioworld.compatsnap.comresearchgate.net Investigations into their effects on alcohol consumption in mice revealed that both this compound (described as a full agonist in this context) and RO 5263397 (a partial agonist) reduced alcohol intake, albeit with differing magnitudes and effects on dopamine release under basal and alcohol-exposed conditions. bioworld.compatsnap.com

The following table summarizes the in vitro potency and efficacy of this compound at TAAR1 across different species:

| Species | Assay | EC50 (nM) | Emax (% of PEA) | Citation |

| Mouse TAAR1 | cAMP production (HEK293) | 3.3 - 8.0 | 65 - 72 | wikipedia.orgcaymanchem.comnih.gov |

| Rat TAAR1 | cAMP production (HEK293) | 14 | 90 | wikipedia.orgcaymanchem.comnih.gov |

| Cynomolgus Monkey TAAR1 | cAMP production (HEK293) | 97 | 81 | wikipedia.orgcaymanchem.comnih.gov |

| Human TAAR1 | cAMP production (HEK293) | 55 | 95 | wikipedia.orgcaymanchem.comnih.gov |

Differentiation from Non-Selective Trace Amine Agonists

A key characteristic differentiating this compound from endogenous trace amines (such as tyramine (B21549) and β-phenylethylamine) and other older TAAR1 agonists (like amphetamines and thyronamines) is its high selectivity for TAAR1. pnas.orgwikipedia.orgpnas.orgunipi.it Unlike these less selective compounds which exert significant pharmacological activity at other targets, including monoamine transporters and other receptors, this compound has demonstrated minimal to no significant activity at a wide array of other targets. pnas.orgwikipedia.orgcaymanchem.comnih.govmedchemexpress.com

This compound has been shown to be greater than 15-fold selective for TAAR1 over a panel of 123 receptors, ion channels, and transporters at concentrations up to 10 µM. caymanchem.com While one study noted a 15-fold lower selectivity ratio against the imidazoline (B1206853) receptor I1, further investigations suggested that the effects of this compound are unlikely to be mediated by I1 binding sites. pnas.org This high degree of selectivity is crucial for attributing observed in vivo effects specifically to TAAR1 activation, allowing for a clearer understanding of the receptor's physiological roles. pnas.orgwikipedia.orgpnas.org The development of selective agonists like this compound has been instrumental in advancing research into TAAR1 function, overcoming limitations associated with the promiscuous binding profiles of earlier compounds. pnas.orgwikipedia.orgpnas.org

Structure Activity Relationship Sar and Lead Optimization Research of Taar1 Agonists

Identification of Key Pharmacophoric Features for TAAR1 Activity

Studies on TAAR1 ligands have aimed to identify the essential structural features, or pharmacophores, required for activity at the receptor. Generally, a basic core and an aromatic or heteroaromatic moiety are considered mandatory pharmacophore features for TAAR1 ligands. nih.gov These two units are typically linked by a spacer of varying nature and length, which can influence molecular flexibility and interaction with the binding site. nih.gov The discovery of 2-aminooxazolines, the structural class to which RO 5166017 belongs, as a novel chemotype for TAAR1 ligands highlights the exploration of diverse scaffolds possessing these key features. nih.gov

Computational Modeling and In Silico Approaches in Ligand Design

Computational methods have played a significant role in the discovery and optimization of TAAR1 ligands, complementing experimental approaches. nih.govmdpi.com These in silico techniques provide insights into receptor-ligand interactions and help guide the design of novel compounds. nih.govmdpi.com

Homology Modeling of TAAR1 Receptor Structures

Due to the initial lack of experimentally determined high-resolution structures of TAAR1, homology modeling has been widely used to create three-dimensional models of the receptor. nih.govmdpi.comnih.gov These models are built based on the known structures of related G protein-coupled receptors (GPCRs), such as the human β2-adrenergic receptor. mdpi.com More recently, AlphaFold predicted structures of human TAAR1 have also been utilized for computational studies. mdpi.comnih.gov These homology models provide a structural context for understanding how ligands might bind to TAAR1. nih.govmdpi.com

Molecular Docking and Binding Site Analysis

Molecular docking simulations are employed to predict the binding orientation and affinity of potential ligands within the TAAR1 binding site models. nih.govmdpi.comnih.gov This involves computationally placing the ligand into the receptor's active site and evaluating the resulting interactions. Analysis of the docking poses helps to identify key amino acid residues in the receptor that are important for ligand binding and to understand the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). mdpi.comnih.gov For instance, docking studies of TAAR1 agonists have revealed consistent interaction patterns, including hydrogen bonding to specific aspartate residues and π-π stacking interactions with aromatic residues in the binding pocket. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling involves developing mathematical relationships between the chemical structures of a series of compounds and their biological activity. mdpi.com By analyzing the structural features that correlate with varying levels of TAAR1 activity, QSAR models can help predict the activity of new, untested compounds and guide the design of analogs with improved potency or selectivity. nih.govmdpi.com These models can also provide insights into the molecular descriptors that are important for TAAR1 interaction. nih.gov

Iterative Structural Modifications and Analog Synthesis for Enhanced Potency and Selectivity

The development of potent and selective TAAR1 agonists, including this compound, has involved an iterative process of structural modifications and the synthesis of analogs. nih.govmdpi.comfrontiersin.org Starting from initial hits or lead compounds, medicinal chemists synthesize variations with subtle or significant changes to their structure. nih.govmdpi.com These new compounds are then tested for their activity and selectivity at TAAR1 and other relevant targets. nih.gov Based on the observed SAR, further modifications are made in a cyclical process aimed at optimizing the desired pharmacological profile. nih.govmdpi.com The discovery of the 2-aminooxazoline class, leading to compounds like this compound, exemplifies this approach, starting from known adrenergic ligands and modifying the linker region to achieve selectivity for TAAR1. nih.govfrontiersin.org This iterative process has been crucial in identifying compounds with high potency and selectivity for TAAR1 across different species. nih.gov

Data Table: Potency of this compound at TAAR1 in Different Species

| Species | Assay Type | Parameter (EC₅₀ or Kᵢ) | Value | Unit | Reference |

| Mouse TAAR1 | cAMP production | EC₅₀ | 3.3 - 8.0 | nM | wikipedia.orgcaymanchem.com |

| Rat TAAR1 | cAMP production | EC₅₀ | 14 | nM | wikipedia.orgcaymanchem.com |

| Cynomolgus Monkey TAAR1 | cAMP production | EC₅₀ | 97 | nM | wikipedia.orgcaymanchem.com |

| Human TAAR1 | cAMP production | EC₅₀ | 55 | nM | wikipedia.orgcaymanchem.com |

| Mouse TAAR1 | Binding | Kᵢ | 1.9 | nM | caymanchem.commedchemexpress.eu |

| Rat TAAR1 | Binding | Kᵢ | 2.7 | nM | caymanchem.commedchemexpress.eu |

| Human TAAR1 | Binding | Kᵢ | 31 | nM | caymanchem.commedchemexpress.eu |

| Cynomolgus Monkey TAAR1 | Binding | Kᵢ | 24 | nM | caymanchem.commedchemexpress.eu |

Methodological Advancements and Research Tools

Utilization of Genetic Animal Models (e.g., TAAR1 Knockout Mice) for Mechanistic Elucidation

Genetic animal models, particularly TAAR1 knockout (TAAR1-KO) mice, have been invaluable in understanding the role of TAAR1 and the specific effects of agonists like RO 5166017. Studies utilizing TAAR1-KO mice have demonstrated that the effects of this compound are absent in these animals, indicating that its actions are indeed mediated by TAAR1 wikipedia.orgnih.govfrontiersin.org.

Research using TAAR1-KO mice has revealed that these animals often display a supersensitive dopaminergic system and heightened behavioral and neurochemical responses to dopaminergic compounds researchgate.netmdpi.com. For instance, TAAR1-KO mice show enhanced sensitivity to psychostimulant-induced locomotor activity and increased dopamine (B1211576) release compared to wild-type mice, suggesting that TAAR1 plays a role in negatively regulating dopamine activity frontiersin.orgnih.gov.

Studies with this compound in TAAR1-KO mice have provided crucial evidence for TAAR1's involvement in various behaviors. For example, this compound prevented stress-induced hyperthermia and blocked dopamine-dependent hyperlocomotion in cocaine-treated and dopamine transporter knockout mice in wild-type but not TAAR1-KO mice medchemexpress.comnih.gov. This highlights the necessity of a functional TAAR1 receptor for these effects of this compound to occur. Similarly, the ability of this compound to inhibit the firing frequency of dopaminergic neurons in the ventral tegmental area (VTA) was absent in TAAR1-KO mice nih.gov.

Genetic models have also been used to investigate the impact of TAAR1 activation on glutamatergic neurotransmission. Studies in mice with dopaminergic pathway degeneration showed that local administration of this compound normalized enhanced glutamate (B1630785) release, an effect that was counteracted in the presence of a TAAR1 antagonist, further supporting the TAAR1-mediated mechanism nih.gov.

Application of Advanced Neurochemical Techniques (e.g., Fast-Scan Cyclic Voltammetry)

Advanced neurochemical techniques, such as fast-scan cyclic voltammetry (FSCV), have been employed to directly measure neurotransmitter dynamics in real-time and understand how this compound modulates these processes. FSCV is a powerful technique for examining dopamine release and uptake in specific brain regions, such as the nucleus accumbens and dorsal striatum bioworld.comnih.gov.

Studies using FSCV have shown that this compound can inhibit electrically evoked dopamine release in mouse brain slices wikipedia.org. More recent research utilizing in vivo FSCV has investigated the effects of this compound on dopamine release in the nucleus accumbens, a brain region critical for reinforcement and addiction bioworld.comnih.govpatsnap.com. These studies have revealed that this compound can decrease dopamine release, suggesting that TAAR1 activation by this agonist can modulate dopaminergic transmission bioworld.comnih.gov.

Interestingly, research combining this compound and FSCV has explored the compound's effects in the context of substance use disorders. For instance, studies on alcohol consumption in mice used FSCV to investigate how this compound affects dopamine release in the nucleus accumbens, demonstrating differential effects under basal conditions and after chronic alcohol exposure bioworld.compatsnap.com. This highlights the utility of FSCV in dissecting the complex neurochemical changes induced by TAAR1 agonists in different physiological states.

Development of Selective TAAR1 Antagonists as Research Probes (e.g., EPPTB)

The development of selective TAAR1 antagonists has provided crucial pharmacological tools to complement studies with agonists like this compound and further probe the functions of TAAR1. EPPTB (RO5212773) was one of the first selective TAAR1 antagonists developed and has been widely used in research frontiersin.orgwikipedia.orgresearchgate.net.

EPPTB acts as a potent and selective antagonist or inverse agonist of TAAR1 wikipedia.orgtocris.com. While it shows high affinity for the mouse TAAR1, its affinity for rat and human TAAR1 is significantly lower, which is an important consideration in research studies frontiersin.orgwikipedia.orgresearchgate.nettocris.com.

EPPTB has been instrumental in confirming the TAAR1-mediated effects of this compound. For example, the ability of this compound to inhibit the firing of dopamine neurons in the VTA could be reversed by EPPTB nih.gov. Similarly, the inhibition of nucleus accumbens dopamine overflow by this compound in mouse brain slices was shown to be reversible by EPPTB wikipedia.org. Studies investigating the effect of this compound on enhanced glutamate release in models of dopaminergic degeneration also utilized EPPTB to demonstrate that the effect was counteracted by the antagonist nih.govjneurosci.org.

The use of EPPTB in conjunction with this compound allows researchers to confirm that the observed effects are specifically due to TAAR1 activation or blockade, helping to delineate the precise role of this receptor in various physiological and behavioral processes. The development and application of such selective antagonists are vital for rigorous pharmacological investigations of TAAR1.

Future Directions in Taar1 Agonist Research Utilizing Ro 5166017 As a Tool

Elucidating Novel TAAR1-Mediated Signaling Mechanisms

TAAR1 is a G protein-coupled receptor (GPCR) that primarily signals through Gs proteins, leading to an increase in intracellular cAMP levels. pnas.orgnih.govfrontiersin.org However, research indicates that TAAR1 can also engage Gq proteins and β-arrestin 2 pathways, particularly through interactions with dopamine (B1211576) D2 receptors. frontiersin.orgconsensus.app While previous in vitro studies suggested TAAR1 could activate signaling cascades including PKA, PKC, ERK1/2, and CREB, in vivo studies in rats using RO5166017 did not show effects on these pathways or GSK3β. wikipedia.orgfrontiersin.org Instead, RO5166017 selectively and TAAR1-dependently inhibited CaMKIIα activity in the nucleus accumbens. wikipedia.org

The use of selective agonists like RO5166017 is instrumental in dissecting these varied signaling pathways. Future research utilizing RO5166017 can focus on:

Further characterizing the interaction between TAAR1 and D2 receptors and its impact on downstream signaling, such as the observed reduction in GSK3β signaling, which is implicated in neuropsychiatric disorders like schizophrenia and bipolar disorder. consensus.app

Investigating the conditions and cellular contexts under which TAAR1 differentially engages Gs, Gq, and β-arrestin 2 pathways.

Identifying novel intracellular targets and signaling cascades activated by selective TAAR1 agonism, building upon the finding of CaMKIIα inhibition by RO5166017. wikipedia.org

Exploring ligand bias, where different TAAR1 agonists may preferentially activate distinct signaling pathways, potentially leading to the discovery of compounds with tailored therapeutic profiles. frontiersin.orgnih.gov

Exploring Species-Specific Differences in Ligand Binding and Functional Activity

Significant species differences exist in the interaction of ligands with TAAR1, leading to variations in affinity, potency, and efficacy across different species. wikipedia.org Many compounds that are potent TAAR1 agonists in rodents show reduced potency or inactivity in humans. wikipedia.org RO5166017 itself demonstrates these species differences in its activity profile. It acts as a partial or near-full agonist depending on the species examined. wikipedia.orgmedchemexpress.com

Research with RO5166017 has provided valuable data on species variations in TAAR1 activity. Its EC50 values for stimulating cAMP production vary across species: 3.3 to 8.0 nM for mouse TAAR1 (mTAAR1), 14 nM for rat TAAR1 (rTAAR1), 97 nM for cynomolgus monkey TAAR1, and 55 nM for human TAAR1 (hTAAR1). wikipedia.org Similarly, Emax values show variations: 65-72% for mTAAR1, 90% for rTAAR1, 81% for cynomolgus monkey TAAR1, and 95% for hTAAR1. wikipedia.org Binding affinity (Ki) values for RO5166017 also differ: 1.9 nM for mouse, 2.7 nM for rat, 31 nM for human, and 24 nM for cynomolgus monkey. medchemexpress.com

These differences highlight the importance of using selective tools like RO5166017 to understand the molecular determinants underlying species-specific variance. frontiersin.org Future directions include:

Utilizing RO5166017 in comparative studies across different species to pinpoint the specific amino acid residues or structural features of the receptor that contribute to these variations in ligand binding and functional response. frontiersin.org

Employing computational approaches, such as homology modeling and molecular dynamics simulations, in conjunction with experimental data from RO5166017, to gain structural insights into species-specific binding pockets and activation mechanisms. frontiersin.orgnih.govacs.orgmdpi.com

Developing predictive models based on the pharmacological profiles of compounds like RO5166017 across species to improve the translatability of preclinical findings to human studies.

Here is a table summarizing the species-specific activity data for RO5166017:

| Species | EC50 (nM) | Emax (%) | Ki (nM) |

| Mouse (mTAAR1) | 3.3 - 8.0 | 65 - 72 | 1.9 |

| Rat (rTAAR1) | 14 | 90 | 2.7 |

| Human (hTAAR1) | 55 | 95 | 31 |

| Cynomolgus Monkey | 97 | 81 | 24 |

*Data compiled from references wikipedia.org and medchemexpress.com.

Investigating TAAR1's Role in Additional Neuropsychiatric and Neurological Conditions

TAAR1 is expressed in key brain regions involved in regulating monoaminergic neurotransmission, including the ventral tegmental area (VTA), substantia nigra, dorsal raphe nucleus (DRN), prefrontal cortex, and amygdala. nih.govwikipedia.orgmdpi.comnih.gov Its ability to modulate dopamine, norepinephrine, and serotonin (B10506) systems has implicated it in a range of neuropsychiatric and neurological disorders. pnas.orgnih.govfrontiersin.orgfrontiersin.orgnih.govwikipedia.orgnih.govnih.govresearchgate.net RO5166017, as a selective TAAR1 agonist, has been instrumental in exploring these roles in animal models.

Studies using RO5166017 have demonstrated several relevant effects:

Inhibition of the firing rates of VTA dopaminergic neurons and DRN serotonergic neurons in mouse brain slices, effects absent in TAAR1 knockout mice and reversible by a TAAR1 antagonist. wikipedia.orgpnas.orgnih.govnih.gov

Antipsychotic-like effects, including the suppression of hyperlocomotion induced by psychostimulants like cocaine and by NMDA receptor antagonists, similar to effects observed with atypical antipsychotics. wikipedia.orgpnas.orgnih.govnih.gov These effects are dependent on TAAR1 activation. wikipedia.orgpnas.orgnih.gov

Anxiolytic-like effects in mice. wikipedia.org

Anti-impulsivity-like effects in mice. wikipedia.org

Prevention of stress-induced hyperthermia in rodents. wikipedia.orgmedchemexpress.com

Reduction of alcohol consumption in mice, although a partial agonist showed a more pronounced effect in one study. bioworld.com

Potential modulation of D3 receptor-mediated behaviors. nih.gov

Given these findings, future research utilizing RO5166017 can expand to investigate TAAR1's role in:

Substance use disorders beyond cocaine and alcohol, exploring its impact on the rewarding and reinforcing effects of other drugs of abuse. nih.govfrontiersin.orgnih.govnih.govacs.org

Anxiety and mood disorders, further characterizing the anxiolytic- and antidepressant-like potential suggested by preclinical studies. pnas.orgfrontiersin.orgconsensus.appnih.gov

Neurodevelopmental disorders and cognitive deficits, building on findings related to anti-impulsivity and the potential for improving cognition. consensus.appfrontiersin.orgnih.gov

Movement disorders, considering the observed counteraction of levodopa-induced dyskinesia in a Parkinson's disease model. wikipedia.org

Sleep disorders, given that TAAR1 agonists have shown effects on REM sleep in some studies. consensus.app

The use of TAAR1 knockout mice in studies with RO5166017 has been critical in confirming that the observed behavioral and physiological effects are indeed mediated by TAAR1 activation. pnas.orgfrontiersin.orgnih.gov

Advancing Computational Approaches for TAAR1 Ligand Discovery and Optimization

The development of selective TAAR1 agonists like RO5166017 has been aided by, and continues to inform, computational approaches in drug discovery. Challenges in identifying selective TAAR1 ligands include structural similarities with other monoaminergic receptors and species-specific preferences. consensus.appfrontiersin.orgresearchgate.net

Computational methods play a vital role in addressing these challenges. Future directions involving RO5166017 and computational approaches include:

Utilizing the structural information gleaned from studies with RO5166017 and other selective ligands in homology modeling and molecular docking studies to refine models of the TAAR1 binding pocket in different species. nih.govacs.orgmdpi.com

Employing virtual screening of large compound libraries using refined computational models to identify novel chemical scaffolds with predicted high affinity and selectivity for TAAR1. nih.govmdpi.comresearchgate.net

Applying molecular dynamics simulations to study the conformational changes induced by RO5166017 binding and compare them to those induced by other agonists and antagonists to better understand the mechanisms of receptor activation and functional selectivity. nih.govacs.org

Developing quantitative structure-activity relationship (QSAR) models based on the chemical structure and activity data of compounds like RO5166017 and its analogs to guide the design of novel ligands with improved potency, selectivity, and desired functional profiles.

Exploring the potential for allosteric modulation of TAAR1 using computational methods, potentially identifying novel sites for ligand binding that could offer greater selectivity or distinct signaling profiles compared to orthosteric agonists like RO5166017. mdpi.com

The availability of selective research tools like RO5166017 provides valuable experimental data to validate and refine these computational models, accelerating the discovery and optimization of future TAAR1-targeted therapeutics. nih.govmdpi.com

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question for studying RO 5166017?

- Methodological Answer : Begin by aligning the question with gaps in existing literature. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and academic value . For example:

- Feasibility: Ensure access to this compound synthesis protocols and analytical tools (e.g., NMR, HPLC) .

- Novelty: Identify understudied properties (e.g., enantiomeric stability, metabolic pathways).

- Ethics: Address safety protocols for handling bioactive compounds .

Q. What strategies are effective for conducting a literature review on this compound?

- Methodological Answer :

- Use structured databases (PubMed, SciFinder) with Boolean operators (e.g.,

This compound AND (synthesis OR pharmacokinetics)). Filter results by publication date (last 10 years) and peer-reviewed journals . - Prioritize primary sources (e.g., experimental data in J. Org. Chem.) over reviews. Cross-reference citations to identify foundational studies .

- Document contradictions (e.g., conflicting solubility data) for later analysis .

Q. What experimental design principles are critical for this compound studies?

- Methodological Answer :

- Control variables : Standardize temperature, solvent purity, and instrumentation calibration .

- Replication : Include triplicate measurements for key assays (e.g., IC50 values) to assess reproducibility .

- Blinding : Use blinded analysis for subjective endpoints (e.g., spectroscopic interpretation) .

- Documentation : Adhere to journal guidelines (e.g., Beilstein J. Org. Chem.) for reporting synthetic procedures and characterization data .

Q. How can researchers ensure robust data collection for this compound?

- Methodological Answer :

- Use validated instruments (e.g., LC-MS for purity analysis) and calibrate them before each experiment .

- For in vitro studies, include negative/positive controls (e.g., DMSO controls for cytotoxicity assays) .

- Store raw data in standardized formats (e.g., .cif for crystallography) with metadata (e.g., batch numbers, operator IDs) .

Advanced Research Questions

Q. How should contradictory data in this compound studies be analyzed?

- Methodological Answer :

- Conduct a systematic meta-analysis to compare methodologies (e.g., differences in assay conditions, reagent sources) .

- Apply statistical tests (e.g., ANOVA, Tukey’s HSD) to identify outliers or systematic biases .

- Replicate disputed experiments under controlled conditions (e.g., identical pH, temperature) to isolate variables .

Q. What interdisciplinary approaches enhance this compound research?

- Methodological Answer :

- Combine computational modeling (e.g., molecular docking) with wet-lab validation to predict and verify binding mechanisms .

- Collaborate with bioinformaticians to analyze omics data (e.g., transcriptomic changes induced by this compound) .

- Use materials science techniques (e.g., SEM, XRD) to study crystalline forms or stability .

Q. What challenges arise in ensuring reproducibility of this compound studies?

- Methodological Answer :

- Address batch-to-batch variability by documenting synthesis conditions (e.g., catalyst purity, reaction time) .

- Share protocols via repositories (e.g., Protocols.io ) and provide raw data in supplementary materials .

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. How can advanced statistical methods improve this compound data interpretation?

- Methodological Answer :

- Apply machine learning (e.g., random forests) to identify non-linear relationships in high-throughput screening data .

- Use Bayesian statistics to quantify uncertainty in pharmacokinetic parameters (e.g., half-life, bioavailability) .

- Perform power analysis during experimental design to avoid underpowered studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.